InChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3
. The compound has a molecular weight of 138.21 g/mol . Endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol is a bicyclic compound with significant relevance in organic chemistry and pharmacology. Its molecular formula is with a molecular weight of approximately 141.21 g/mol. This compound is classified under the category of azabicyclo compounds, specifically as a derivative of the bicyclic structure known as tropane. The compound exhibits various stereoisomeric forms, including both endo and exo configurations, which are crucial for its biological activity and chemical reactivity.
The compound is derived from the broader class of 8-azabicyclo[3.2.1]octane derivatives, which are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents targeting various biological pathways. The classification of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol includes:
The synthesis of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol can be achieved through several methods commonly utilized in organic chemistry:
The molecular structure of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol features a bicyclic framework consisting of a nitrogen atom incorporated into a cycloalkane ring system:
Endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol participates in various chemical reactions typical for alcohols and nitrogen-containing compounds:
The mechanism of action for endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol primarily revolves around its interaction with biological receptors:
The physical properties of endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol include:
Property | Value |
---|---|
Molecular Weight | 141.21 g/mol |
Boiling Point | Not available |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under inert atmosphere |
Chemical properties include reactivity patterns typical for alcohols and nitrogen-containing compounds, such as susceptibility to oxidation and substitution reactions .
Endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol has several notable applications in scientific research:
CAS No.: 692-29-5
CAS No.: 34176-52-8
CAS No.: 40054-73-7
CAS No.: 1239908-48-5
CAS No.: 4350-83-8
CAS No.: 532985-01-6